molecular formula C10H14N4OS B14555189 Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- CAS No. 61689-74-5

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)-

Cat. No.: B14555189
CAS No.: 61689-74-5
M. Wt: 238.31 g/mol
InChI Key: IRDSLPAYSCHETK-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazine ring, a carbothioamide group, and a pyrrolidinyl substituent. Its unique chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- typically involves multiple steps. One common method includes the reaction of pyrazinecarboxylic acid with thionyl chloride to form pyrazinecarbonyl chloride. This intermediate is then reacted with hydroxylamine to produce pyrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is being investigated for its potential use in treating various diseases. Its unique mechanism of action allows it to target specific molecular pathways involved in disease progression .

Industry

In industrial applications, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science .

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. This compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxamide: Similar structure but lacks the carbothioamide and pyrrolidinyl groups.

    Pyrazinecarbothioamide: Lacks the hydroxymethyl and pyrrolidinyl groups.

    N-(hydroxymethyl)-6-(1-pyrrolidinyl)pyrazine: Similar but lacks the carbothioamide group.

Uniqueness

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(1-pyrrolidinyl)- is unique due to its combination of functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

61689-74-5

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

N-(hydroxymethyl)-6-pyrrolidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C10H14N4OS/c15-7-12-10(16)8-5-11-6-9(13-8)14-3-1-2-4-14/h5-6,15H,1-4,7H2,(H,12,16)

InChI Key

IRDSLPAYSCHETK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=S)NCO

Origin of Product

United States

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